5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol
Overview
Description
5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol is a compound that belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . The synthesis process involved the use of hydrazine hydrate and the reaction mixture was heated at reflux for 6 hours .Scientific Research Applications
CDK2 Inhibition for Cancer Treatment
The compound has been found to be effective in inhibiting CDK2, a protein kinase that plays a crucial role in cell cycle regulation . This makes it a potential target for cancer treatment. A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .
Cytotoxic Activities
Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Enzymatic Inhibitory Activity
Enzymatic inhibitory activity against CDK2/cyclin A2 was achieved for the most potent anti-proliferative compounds. Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC 50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .
Cell Cycle Progression Alteration
The compound exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
Molecular Docking Simulation
Molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .
In Silico ADMET Studies and Drug-likeness Studies
In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .
Mechanism of Action
Target of Action
The primary target of 5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol acts as an inhibitor of CDK2 . It binds to the active site of CDK2, inhibiting its enzymatic activity . This inhibition prevents the phosphorylation of key components necessary for cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by 5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol affects the cell cycle progression . Specifically, it leads to an alteration in cell cycle progression, causing a significant increase in cells in the G0-G1 stage .
Pharmacokinetics
These properties can help predict the observed antitumor activity .
Result of Action
The result of the action of 5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol is a significant inhibition of cell growth . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . Additionally, it has been found to induce apoptosis within HCT cells .
properties
IUPAC Name |
5-methyl-1,6-dihydropyrazolo[4,3-d]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-3-8-4-2-7-10-5(4)6(11)9-3/h2H,1H3,(H,7,10)(H,8,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGPQVNCQAEOSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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